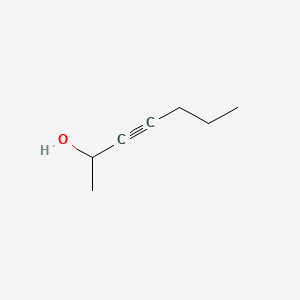

Hept-3-YN-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56699-62-8 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hept-3-yn-2-ol |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3-4H2,1-2H3 |

InChI Key |

AGSTXVGLHQAXQK-UHFFFAOYSA-N |

SMILES |

CCCC#CC(C)O |

Canonical SMILES |

CCCC#CC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Hept-3-yn-2-ol (CAS: 56699-62-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-3-yn-2-ol is a secondary alkynyl alcohol with the chemical formula C₇H₁₂O.[1] Its structure, featuring a hydroxyl group on the second carbon and a carbon-carbon triple bond between the third and fourth carbons, makes it a chiral molecule and a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and development.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic identifiers and computed physical properties.

| Property | Value | Source |

| CAS Number | 56699-62-8 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Heptyn-2-ol | [1] |

| Canonical SMILES | CCCC#CC(C)O | [1] |

| InChI Key | AGSTXVGLHQAXQK-UHFFFAOYSA-N | |

| Boiling Point (Predicted) | ~145-150 °C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Characterization of this compound would require experimental analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. While specific, detailed experimental protocols for this particular molecule are not widely published, the general approaches are outlined below.

Grignard Reaction

A common and effective method for the synthesis of secondary alcohols is the reaction of a Grignard reagent with an aldehyde. For this compound, this would involve the reaction of a pentynyl Grignard reagent with acetaldehyde.

Caption: Grignard synthesis of this compound.

Experimental Protocol (General): A detailed experimental protocol for the synthesis of this compound via a Grignard reaction is not available in the reviewed literature. A general procedure would involve the slow addition of an ethereal solution of acetaldehyde to a pre-formed solution of pentynylmagnesium bromide (prepared from 1-pentyne and a suitable Grignard reagent like ethylmagnesium bromide) at low temperature (e.g., 0 °C). The reaction would then be quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) and the product extracted with an organic solvent. Purification would likely be achieved by distillation under reduced pressure.

Hydroboration-Oxidation of a Terminal Alkyne

While typically used to form aldehydes from terminal alkynes, modifications of the hydroboration-oxidation reaction can lead to other products. However, the direct synthesis of this compound from a simple hydroboration-oxidation of a readily available starting material is not straightforward.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the alkyne moiety. These groups can undergo a variety of transformations, making it a useful building block in organic synthesis.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to the corresponding ketone, Hept-3-yn-2-one.

Caption: Oxidation of this compound.

Experimental Protocol (General): A detailed experimental protocol for the oxidation of this compound is not available. A typical procedure would involve dissolving this compound in a suitable solvent (e.g., dichloromethane) and treating it with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction progress would be monitored by a technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up to remove the oxidant and the product purified, likely by column chromatography or distillation.

Reduction of the Alkyne

The carbon-carbon triple bond can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of reducing agent.

Caption: Reduction pathways of this compound.

Experimental Protocols (General): Detailed experimental protocols for the reduction of this compound are not available. General procedures for these transformations are as follows:

-

cis-Alkene: Hydrogenation of the alkyne in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would yield the cis-alkene.

-

trans-Alkene: A dissolving metal reduction, using sodium metal in liquid ammonia, would produce the trans-alkene.

-

Alkane: Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst would fully reduce the triple bond to a single bond.

Substitution of the Hydroxyl Group

The hydroxyl group can be converted to a better leaving group and subsequently substituted, for example, by a halide.

References

Spectroscopic Analysis of Hept-3-yn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Hept-3-yn-2-ol (C₇H₁₂O), a secondary acetylenic alcohol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, absorption frequencies, and fragmentation patterns observed for similar secondary alcohols and internal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C1 (CH₃) | ~ 1.0 | Triplet | ~ 7.5 |

| H on C2 (CH) | ~ 4.3 | Quartet | ~ 6.5 |

| OH | Variable (broad singlet) | Broad Singlet | - |

| H on C5 (CH₂) | ~ 2.2 | Quartet | ~ 7.5 |

| H on C6 (CH₂) | ~ 1.5 | Sextet | ~ 7.5 |

| H on C7 (CH₃) | ~ 1.0 | Triplet | ~ 7.5 |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~ 23 |

| C2 (CH-OH) | ~ 58 |

| C3 (C≡) | ~ 85 |

| C4 (C≡) | ~ 80 |

| C5 (CH₂) | ~ 14 |

| C6 (CH₂) | ~ 22 |

| C7 (CH₃) | ~ 13 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (sp³) | 3000 - 2850 | Medium to Strong |

| C≡C stretch (internal alkyne) | 2260 - 2190 | Weak to Medium |

| C-O stretch (secondary alcohol) | 1150 - 1075 | Strong |

Mass Spectrometry (MS)

| m/z | Predicted Identity | Notes |

| 112 | [M]⁺ (Molecular Ion) | Expected to be of low abundance. |

| 97 | [M - CH₃]⁺ | Loss of a methyl group. |

| 83 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. |

| 69 | [M - C₃H₇]⁺ | Cleavage of the propyl group. |

| 55 | [C₄H₇]⁺ | Further fragmentation. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

-

-

Sample Preparation (Liquid Film):

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to the Synthesis of Hept-3-yn-2-ol from 1-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hept-3-yn-2-ol, a valuable propargylic alcohol intermediate in organic synthesis, starting from the terminal alkyne 1-heptyne. This document details the core synthetic strategy, experimental protocols, and relevant data to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a chiral secondary propargylic alcohol containing both a hydroxyl group and an internal alkyne moiety. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.[1][2] The synthesis of such propargylic alcohols is a fundamental transformation in organic chemistry, with numerous methods developed for their preparation.

The most direct and convergent approach for the synthesis of this compound from 1-heptyne involves the nucleophilic addition of a 1-heptynylide anion to acetaldehyde. This can be achieved through two primary pathways: the Grignard reaction and the use of organolithium reagents. This guide will focus on these two well-established and reliable methods.

Synthetic Pathways

The core of the synthesis lies in the deprotonation of the weakly acidic terminal proton of 1-heptyne to generate a potent carbon nucleophile, the 1-heptynylide anion. This anion then readily attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired product, this compound.

Grignard Reaction Pathway

The Grignard reaction is a classic and widely used method for the formation of carbon-carbon bonds.[1][3] In this pathway, an organomagnesium halide (Grignard reagent) is first prepared from an alkyl halide. This Grignard reagent then acts as a strong base to deprotonate 1-heptyne, forming the 1-heptynylmagnesium halide. This species then serves as the nucleophile in the reaction with acetaldehyde.

Caption: Grignard reaction pathway for the synthesis of this compound.

Organolithium Pathway

An alternative and often cleaner method involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate 1-heptyne. This directly generates the lithium 1-heptynylide, which is a highly reactive nucleophile that readily adds to acetaldehyde.

Caption: Organolithium pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound. All manipulations involving organometallic reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis via Grignard Reaction

Materials:

-

1-Heptyne

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-heptyne (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (1.1 eq) in THF via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis via Organolithium Reaction

Materials:

-

1-Heptyne

-

n-Butyllithium (solution in hexanes)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-heptyne (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add freshly distilled acetaldehyde (1.2 eq) dropwise to the solution at -78 °C.

-

Continue stirring at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of water at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Grignard Method | Organolithium Method |

| Typical Yield | 60-80% | 70-90% |

| Reaction Temperature | 0 °C to room temp. | -78 °C |

| Reaction Time | 3-5 hours | 2-3 hours |

| Purity of Product | Good, may contain magnesium salts | High, generally cleaner reaction |

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.50 (q, J = 6.6 Hz, 1H), 2.19 (t, J = 7.0 Hz, 2H), 1.60-1.45 (m, 2H), 1.45-1.35 (m, 2H), 1.40 (d, J = 6.6 Hz, 3H), 0.92 (t, J = 7.3 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 86.3, 80.7, 58.6, 31.0, 24.5, 22.0, 13.5, 12.5.

-

IR (neat, cm⁻¹): 3350 (br, O-H), 2960, 2930, 2870 (C-H), 2240 (C≡C).

Conclusion

The synthesis of this compound from 1-heptyne is a robust and well-documented transformation in organic chemistry. Both the Grignard and organolithium pathways provide reliable access to this important synthetic intermediate. The choice of method may depend on the availability of reagents, the desired scale of the reaction, and the required purity of the final product. The detailed protocols and characterization data provided in this guide should enable researchers to successfully synthesize and utilize this compound in their research endeavors.

References

- 1. Buy this compound | 56699-62-8 [smolecule.com]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

The Dawn of a Versatile Functional Group: A Technical History of Secondary Alkynols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical development of secondary alkynols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is also part of a carbon-carbon triple bond. From their initial synthesis in the late 19th century to their modern applications in organic synthesis and drug discovery, this document provides a comprehensive overview of the key breakthroughs, experimental methodologies, and the evolution of our understanding of these versatile molecules.

Discovery and Early Synthesis

The journey into the world of secondary alkynols began in the late 19th century, a period of fervent discovery in organic chemistry. The seminal work in this area is credited to the Swiss-American chemist John Ulric Nef, who in 1899 reported the addition of sodium acetylides to aldehydes and ketones.[1] This reaction, now known as the Nef synthesis, provided the first general method for the preparation of propargyl alcohols, including secondary alkynols.

Contemporaneously, two other groundbreaking reactions emerged that would become cornerstone methodologies for the synthesis of alcohols, including secondary alkynols: the Barbier reaction and the Grignard reaction. In 1899, Philippe Barbier discovered an organometallic reaction where an alkyl halide, a carbonyl compound, and a metal react in a single step to form an alcohol.[2][3] This in-situ generation of the organometallic species offered a practical advantage. Shortly after, Victor Grignard, a student of Barbier, developed the now-famous Grignard reaction, which involves the preparation of an organomagnesium halide (Grignard reagent) prior to its reaction with a carbonyl compound. This two-step process allowed for greater control and predictability.

In the industrial realm, the work of Walter Reppe in the mid-20th century revolutionized the synthesis of alkynols on a large scale.[4] His research on the high-pressure reactions of acetylene, known as Reppe chemistry, led to the development of catalytic processes for the ethynylation of aldehydes and ketones, making key alkynols like propargyl alcohol readily available.[4][5][6]

Logical Flow of Early Synthetic Discoveries

Caption: Key discoveries leading to the synthesis of secondary alkynols.

Key Experimental Protocols

The following sections provide detailed methodologies for the foundational reactions in the synthesis of secondary alkynols, based on historical accounts and modern interpretations.

Nef Synthesis of Secondary Alkynols

The original Nef synthesis involved the reaction of a sodium acetylide with a ketone. The general procedure is as follows:

Experimental Protocol: Nef Synthesis

-

Preparation of Sodium Acetylide: In a flask equipped with a stirrer and a reflux condenser, dissolve sodium metal in anhydrous liquid ammonia.

-

Introduction of Acetylene: Bubble purified acetylene gas through the sodium amide solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Reaction with Ketone: Add the desired ketone dropwise to the suspension of sodium acetylide in liquid ammonia while maintaining a low temperature.

-

Work-up: After the reaction is complete, cautiously add a proton source, such as ammonium chloride, to quench the reaction and protonate the resulting alkoxide. Extract the product with an organic solvent, dry the organic layer, and purify the secondary alkynol by distillation or crystallization.

Barbier Reaction for Secondary Alkynol Synthesis

The Barbier reaction offers a one-pot synthesis. A typical procedure for the reaction of a propargylic bromide with an aldehyde is detailed below.[7]

Experimental Protocol: Barbier Reaction

-

Reaction Setup: In a stirred mixture of zinc powder in anhydrous tetrahydrofuran (THF), add a solution of the propargylic bromide in THF.

-

Addition of Aldehyde: After a short period of stirring, add the aldehyde to the reaction mixture.

-

Quenching and Extraction: Once the reaction is complete, add a saturated aqueous solution of ammonium chloride. Filter the mixture to remove any unreacted zinc, and then add a dilute acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry them over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to obtain the crude secondary alkynol.

Grignard Synthesis of Secondary Alkynols

The Grignard reaction provides a versatile route to secondary alkynols. The following protocol describes an in-situ preparation of a propargyl Grignard reagent followed by its reaction with a ketone.[8]

Experimental Protocol: Grignard Synthesis

-

Initiation of Grignard Reagent: In an oven-dried flask equipped with a mechanical stirrer, dropping funnel, and a condenser, charge mercuric chloride, magnesium turnings, and anhydrous diethyl ether. Add a small amount of propargyl bromide to initiate the reaction, which is indicated by a color change and gentle refluxing of the ether.

-

In-situ Reaction: Cool the flask in a dry ice/acetone bath. Add a solution of the remaining propargyl bromide and the ketone in dry ether dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature. Pour the reaction mixture into a beaker containing crushed ice and ammonium chloride. Stir until two clear layers form.

-

Extraction and Purification: Separate the ether layer and extract the aqueous layer with ether. Wash the combined ether layers with deionized water and dry over anhydrous magnesium sulfate. Evaporate the ether to yield the secondary alkynol.

Reppe Ethynylation

The industrial synthesis of propargyl alcohol and 1,4-butynediol via Reppe chemistry involves the reaction of acetylene with formaldehyde under pressure in the presence of a copper acetylide catalyst.[5][6][9]

Industrial Process Overview: Reppe Ethynylation

-

Catalyst: A copper(II) oxide on a silica support, often with a bismuth promoter, is typically used as the pre-catalyst. The active catalyst, copper acetylide (Cu₂C₂), is formed in situ.

-

Reaction Conditions: The reaction is carried out in an aqueous suspension at elevated temperatures (around 100°C) and acetylene pressure (e.g., 1.2 bar).

-

Reactants: Formaldehyde and acetylene are continuously fed into the reactor.

-

Products: The reaction yields a mixture of propargyl alcohol and 1,4-butynediol, which are then separated by distillation.

Quantitative Data from Early Syntheses

The following table summarizes representative yields for the synthesis of secondary alkynols using the historical methods described. It is important to note that yields from early 20th-century publications were often not as high or as rigorously determined as in modern chemistry.

| Reaction | Reactants | Product | Yield (%) | Reference |

| Grignard Reaction | Propargyl bromide, 3-Buten-2-one | 1-Hexen-5-yn-3-ol | 50-70 | [8] |

Biological Significance and Signaling Pathways

While secondary alkynols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules, their direct role as signaling molecules in biological pathways is not well-established. However, the propargyl group is a valuable tool in chemical biology.

Propargyl alcohol and its derivatives are widely used in "click chemistry," a set of biocompatible reactions that allow for the rapid and specific joining of molecules.[10] The terminal alkyne of a propargyl group can readily react with an azide in a copper-catalyzed cycloaddition to form a stable triazole. This reaction is instrumental in bioconjugation, allowing for the labeling and tracking of biomolecules.

Experimental Workflow for Bioconjugation using Click Chemistry

Caption: A typical workflow for labeling a biomolecule using a propargylated probe via click chemistry.

Conclusion

The discovery and development of synthetic routes to secondary alkynols have had a profound impact on organic chemistry and related fields. From the pioneering work of Nef, Barbier, and Grignard to the industrial-scale processes developed by Reppe, the ability to synthesize these versatile compounds has enabled countless advancements in the creation of complex molecules, including pharmaceuticals and materials. While their direct biological signaling roles remain an area for further exploration, their utility as synthetic intermediates and tools for chemical biology is firmly established. The historical journey of secondary alkynols serves as a testament to the power of fundamental research in driving innovation.

References

- 1. Nef synthesis - Wikipedia [en.wikipedia.org]

- 2. Barbier reaction - Wikipedia [en.wikipedia.org]

- 3. Barbier_reaction [chemeurope.com]

- 4. Walter Reppe - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. PROPARGYL ALCOHOL (PROPYNOL) - Ataman Kimya [atamanchemicals.com]

The Stereochemistry of He-3-yn-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-3-yn-2-ol, a chiral propargylic alcohol, presents a key structural motif in numerous applications within organic synthesis and medicinal chemistry. Its stereochemistry, defined by the chiral center at the C-2 position, is of paramount importance as the biological activity and pharmacokinetic properties of its enantiomers can vary significantly. This in-depth technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its enantiomers, methods for stereoselective synthesis, and protocols for chiral resolution and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of chiral molecules.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C-2), which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a pent-1-ynyl group. Consequently, it exists as a pair of enantiomers: (R)-hept-3-yn-2-ol and (S)-hept-3-yn-2-ol.

The differentiation of these enantiomers is critical in drug development, as they often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure or enriched forms of this compound is therefore a significant objective in synthetic organic chemistry.

Stereoselective Synthesis

The preparation of enantiomerically enriched this compound can be achieved through various asymmetric synthesis strategies. One of the most effective methods is the asymmetric reduction of the corresponding prochiral ketone, hept-3-yn-2-one.

Asymmetric Reduction of Hept-3-yn-2-one

The enantioselective reduction of hept-3-yn-2-one to (R)- or (S)-hept-3-yn-2-ol can be accomplished using chiral reducing agents or catalytic systems. A prominent example is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Experimental Protocol: Asymmetric Reduction of Hept-3-yn-2-one using (R)-CBS Catalyst

-

Catalyst Preparation: A solution of (R)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

Borane Addition: Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq.) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of hept-3-yn-2-one (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-hept-3-yn-2-ol.

| Parameter | Value |

| Yield | 85 - 95% |

| Enantiomeric Excess (ee) | >95% |

| Specific Rotation [α]D | (Hypothetical) +25.0° (c 1.0, CHCl3) |

Table 1: Representative Data for Asymmetric Reduction

Chiral Resolution of Racemic this compound

An alternative approach to obtaining enantiomerically pure this compound is the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose.

Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, leading to a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic this compound (1.0 eq.) is dissolved in a suitable organic solvent (e.g., toluene).

-

Acylating Agent and Enzyme Addition: Vinyl acetate (2.0 eq.) and Lipase PS (from Pseudomonas cepacia) are added to the solution.

-

Reaction Progress: The mixture is stirred at room temperature, and the conversion is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the ester and the remaining alcohol.

-

Enzyme Removal: The enzyme is removed by filtration.

-

Purification: The filtrate is concentrated, and the resulting mixture of the acetate and the unreacted alcohol is separated by flash column chromatography.

| Product | Yield | Enantiomeric Excess (ee) | Specific Rotation [α]D |

| (R)-Hept-3-yn-2-yl acetate | ~45% | >98% | (Hypothetical) -15.0° (c 1.0, CHCl3) |

| (S)-Hept-3-yn-2-ol | ~45% | >98% | (Hypothetical) +25.5° (c 1.0, CHCl3) |

Table 2: Representative Data for Enzymatic Kinetic Resolution

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of a sample of this compound is a critical measure of its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this determination.

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiralcel OD-H or equivalent chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A dilute solution of the this compound sample in the mobile phase.

The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Conclusion

The stereochemistry of this compound is a fundamental aspect that dictates its utility in various fields, particularly in the synthesis of complex chiral molecules and in drug discovery. This guide has provided an in-depth overview of its enantiomeric forms, along with detailed, representative protocols for their stereoselective synthesis and resolution. The methodologies and data presented herein serve as a practical resource for scientists and researchers, enabling the efficient and controlled preparation of the desired stereoisomers of this compound for their specific applications. The continued development of novel and efficient stereoselective methods will undoubtedly expand the synthetic accessibility and application of this valuable chiral building block.

A Technical Guide to the Reactivity of the Hydroxyl Group in Hept-3-yn-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Hept-3-yn-2-ol is a valuable bifunctional molecule possessing both a secondary alcohol and an internal alkyne. The strategic positioning of the hydroxyl group adjacent to the carbon-carbon triple bond gives rise to a unique and versatile chemical reactivity profile. This document provides an in-depth exploration of the reactions involving the hydroxyl moiety, including oxidation, substitution, etherification, esterification, and characteristic rearrangement pathways. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for synthetic applications.

Introduction: Structural and Electronic Profile

This compound (C₇H₁₂O) is a secondary propargylic alcohol. Its structure features a hydroxyl (-OH) group on the second carbon and a carbon-carbon triple bond between the third and fourth carbons of a heptane chain.[1] The proximity of the electron-withdrawing alkyne and the nucleophilic hydroxyl group influences the molecule's overall reactivity. The hydroxyl group can undergo typical alcohol reactions, while the alkyne can participate in various addition and coupling reactions.[2][3] This guide focuses specifically on the transformations centered at the hydroxyl functional group.

Key Reactions of the Hydroxyl Group

The hydroxyl group in this compound is a versatile site for a variety of chemical transformations. Its reactivity is comparable to that of other secondary alcohols but is uniquely influenced by the adjacent alkyne.

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding α,β-alkynyl ketone, Hept-3-yn-2-one.[1][4] This transformation is fundamental in organic synthesis, providing access to key building blocks. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and scale of the reaction.

Table 1: Common Oxidation Reagents for Secondary Alcohols

| Oxidizing Agent | Typical Solvent(s) | General Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild oxidant, minimizes over-oxidation. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | 0 °C to Room Temperature | Strong oxidant, harsh acidic conditions. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, suitable for sensitive substrates. |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | Low Temperature (-78 °C to RT) | Avoids heavy metals, requires careful temperature control. |

The hydroxyl group can be converted into a better leaving group for nucleophilic substitution or protected to prevent its interference in subsequent reaction steps targeting the alkyne.

-

Substitution: Treatment with reagents like thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.[5] These reactions in propargyl systems can sometimes proceed with rearrangement to form allenic halides.[5]

-

Protection: To perform reactions selectively at the alkyne moiety, the hydroxyl group is often protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups due to their ease of installation and removal under specific conditions.[6][7]

Table 2: Representative Substitution and Protection Reactions

| Reaction Type | Reagent(s) | Product Type | Deprotection/Further Reaction |

| Chlorination | Thionyl chloride (SOCl₂), Pyridine | 2-Chlorohept-3-yne | Nucleophilic substitution |

| Silyl Ether | TBDMS-Cl, Imidazole, DMF | TBDMS Ether | Fluoride source (e.g., TBAF) or acid.[6] |

| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), p-TsOH (cat.) | THP Ether | Acidic hydrolysis.[6] |

Standard synthetic protocols can be applied to form ethers and esters from the hydroxyl group, expanding the molecular complexity.

-

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method.

-

Esterification: Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or acylation with an acyl chloride or anhydride in the presence of a base (e.g., pyridine) yields the corresponding ester.

A characteristic reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement.[8][9] Under acidic conditions, this compound rearranges to form the α,β-unsaturated ketone, (E)-Hept-3-en-2-one. This reaction proceeds through a formal 1,3-hydroxyl shift via an allenol intermediate.[10][11] While traditional methods use strong acids, modern protocols employ milder Lewis acid or transition-metal catalysts to improve yields and selectivity.[8][11]

Visualization of Key Pathways and Mechanisms

Diagram 1: Key Reaction Pathways of the Hydroxyl Group

References

- 1. Buy this compound | 56699-62-8 [smolecule.com]

- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Bonding, and Diversity of carbon compounds. [allen.in]

- 4. Hept-3-yn-2-one | C7H10O | CID 141261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Stability and Storage of Hept-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Hept-3-yn-2-ol, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this document synthesizes information from the general chemistry of alkynes and alcohols to predict potential degradation pathways and outlines best practices for storage and handling. Furthermore, it details experimental protocols to establish a comprehensive stability profile for this compound.

Chemical Profile of this compound

This compound is a secondary alcohol containing a carbon-carbon triple bond. Its structure combines the functionalities of an alcohol and an internal alkyne, which dictates its reactivity and stability.

Structure:

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions that minimize exposure to factors that can cause degradation.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the alcohol functionality. |

| Light | Protect from light by using amber glass or opaque containers. | Light can catalyze oxidative and other degradation reactions. |

| Container | Use well-sealed, non-reactive containers (e.g., glass). | Prevents contamination and reaction with container materials. |

| Incompatible Substances | Store away from strong oxidizing agents, strong acids, and bases. | Avoids chemical reactions that can degrade the compound. [1] |

Experimental Protocols for Stability Assessment

To establish a definitive stability profile for this compound, a series of experimental studies should be conducted. These include forced degradation studies to identify potential degradation products and long-term stability testing under various storage conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60 °C for 48 hours (solid and solution).

-

Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A mass spectrometer should be used to identify the mass of any degradation products.

Long-Term Stability Testing

Long-term stability studies are conducted to evaluate the stability of the substance under recommended storage conditions.

Protocol:

-

Sample Preparation: Package samples of this compound in the proposed container-closure system.

-

Storage Conditions: Store the samples under the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

The following diagram illustrates a typical workflow for stability testing.

Caption: Experimental Workflow for Stability Assessment.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results (Example)

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60 °C, 24h | Data | Identify and Quantify |

| 0.1 M NaOH, 60 °C, 24h | Data | Identify and Quantify |

| 3% H₂O₂, RT, 24h | Data | Identify and Quantify |

| 60 °C, 48h | Data | Identify and Quantify |

| Photolytic | Data | Identify and Quantify |

Table 2: Long-Term Stability Data (25 °C/60% RH) (Example)

| Timepoint (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | Complies | 99.8 | 0.2 |

| 3 | Complies | 99.7 | 0.3 |

| 6 | Complies | 99.6 | 0.4 |

| 12 | Complies | 99.5 | 0.5 |

| 24 | Complies | 99.3 | 0.7 |

Conclusion

References

Methodological & Application

Application Notes: Synthesis of Chiral Intermediates Using Hept-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the utilization of the chiral building block, Hept-3-yn-2-ol, in the synthesis of valuable chiral intermediates. Due to a lack of specific published protocols for this exact molecule, the following sections detail a representative transformation—asymmetric O-alkylation—based on established methodologies for similar chiral propargyl alcohols. This serves as a foundational guide for the development of stereoselective reactions using this compound.

Introduction to this compound in Chiral Synthesis

This compound is a versatile chiral propargyl alcohol that holds significant potential as a starting material in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Its structure incorporates a stereogenic center at the alcohol-bearing carbon and a reactive alkyne functionality. This combination allows for a variety of stereocontrolled transformations, making it an attractive precursor for the synthesis of enantiomerically pure compounds. The development of robust protocols for the derivatization of this compound is crucial for unlocking its full potential in drug discovery and development.

Application: Stereoselective Synthesis of Chiral Propargyl Ethers

A fundamental transformation of chiral propargyl alcohols is their conversion to chiral propargyl ethers. These ethers are important intermediates that can undergo further synthetic manipulations at the alkyne terminus, such as metal-catalyzed coupling reactions, cycloadditions, or reductions, all while preserving the crucial stereocenter. The following protocol outlines a generalized approach to the O-alkylation of this compound.

Generalized Experimental Protocol: O-Alkylation of (S)-Hept-3-yn-2-ol

This protocol describes the synthesis of a chiral propargyl ether via a Williamson ether synthesis. The reaction proceeds through the formation of an alkoxide from (S)-Hept-3-yn-2-ol, followed by a nucleophilic attack on an alkyl halide. This method is generally expected to proceed with retention of configuration at the chiral center.

Reaction Scheme:

Materials:

| Reagent/Material | Purpose |

| (S)-Hept-3-yn-2-ol | Chiral Starting Material |

| Sodium Hydride (NaH), 60% disp. | Base |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Alkyl Halide (e.g., Benzyl Bromide) | Alkylating Agent |

| Saturated aq. NH4Cl | Quenching Agent |

| Diethyl Ether | Extraction Solvent |

| Brine | Washing Solution |

| Anhydrous MgSO4 | Drying Agent |

| Silica Gel | Stationary Phase |

| Hexanes/Ethyl Acetate | Mobile Phase |

Procedure:

-

A solution of (S)-Hept-3-yn-2-ol (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

-

The flask is cooled to 0 °C in an ice-water bath.

-

Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution over 10 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.

-

The alkyl halide (1.1 equivalents) is added dropwise to the suspension.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure chiral propargyl ether.

Data Presentation: Representative and Hypothetical Results

The following table summarizes hypothetical results for the O-alkylation of (S)-Hept-3-yn-2-ol with various electrophiles. These values are representative of what might be expected for such a reaction and should be determined experimentally for each specific case.

| Entry | Alkylating Agent (R'-X) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl Bromide | (S)-2-(benzyloxy)hept-3-yne | 85-95 | >99 |

| 2 | Methyl Iodide | (S)-2-methoxyhept-3-yne | 80-90 | >99 |

| 3 | Allyl Bromide | (S)-2-(allyloxy)hept-3-yne | 82-92 | >99 |

Visualized Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the logical flow of the synthesis, the following diagrams are provided.

Caption: Experimental workflow for O-alkylation of this compound.

Caption: Logical relationships in the Williamson ether synthesis.

Application Notes and Protocols: Synthesis of Hept-3-yn-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Hept-3-yn-2-ol through a Grignard reaction. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] In this specific application, an alkynyl Grignard reagent, prepared in situ from 1-pentyne and a commercially available Grignard reagent, reacts with acetaldehyde to yield the desired secondary alkynyl alcohol. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that react with a variety of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters.[2][3][4][5][6] The reaction of a Grignard reagent with an aldehyde is a classic and efficient method for the synthesis of secondary alcohols.[1][7] The synthesis of this compound, a molecule of interest in organic synthesis and potential building block in drug discovery, can be effectively achieved by the nucleophilic addition of a pentynylmagnesium halide to acetaldehyde.[6][7] This reaction proceeds through a tetrahedral intermediate which, upon acidic workup, yields the final alcohol product.[8][9]

Data Presentation

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1-Pentyne | 1.0 | eq | |

| Ethylmagnesium Bromide (1.0 M in THF) | 1.1 | eq | Commercially available solution[10] |

| Acetaldehyde | 1.2 | eq | |

| Reaction Conditions | |||

| Reaction Temperature (Grignard formation) | 0 to rt | °C | |

| Reaction Temperature (Aldehyde addition) | 0 | °C | |

| Reaction Time | 2-3 | h | |

| Work-up | |||

| Quenching Solution | Saturated aq. NH₄Cl | ||

| Extraction Solvent | Diethyl ether | ||

| Product | |||

| Theoretical Yield | 112.18 | g/mol | Based on 1-pentyne as limiting reagent |

| Expected Yield | 75-85 | % | |

| Appearance | Colorless to pale yellow oil |

Experimental Protocol

Materials and Reagents

-

1-Pentyne (C₅H₈)

-

Ethylmagnesium bromide (CH₃CH₂MgBr), 1.0 M solution in Tetrahydrofuran (THF)

-

Acetaldehyde (CH₃CHO)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M solution (for cleaning glassware)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure

Note: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Grignard reagents are highly sensitive to moisture.[3]

-

Preparation of the Alkynyl Grignard Reagent:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add 1.1 equivalents of 1.0 M ethylmagnesium bromide solution in THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 1.0 equivalent of 1-pentyne, dissolved in anhydrous diethyl ether, to the dropping funnel. Add the 1-pentyne solution dropwise to the stirred Grignard reagent solution over a period of 30 minutes. Ethane gas will be evolved during this process.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the complete formation of the pentynylmagnesium bromide.

-

-

Reaction with Acetaldehyde:

-

Cool the freshly prepared alkynyl Grignard reagent solution back down to 0 °C in an ice bath.

-

Dissolve 1.2 equivalents of freshly distilled acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution. Maintain the temperature below 5 °C throughout the addition. An exothermic reaction will occur.[8]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: General mechanism of the Grignard reaction.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Magnesium - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Oxidation of Hept-3-yn-2-ol to Hept-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alkynyl alcohol, Hept-3-yn-2-ol, to the corresponding α,β-acetylenic ketone, Hept-3-yn-2-one. This transformation is a key step in the synthesis of various organic molecules, including natural products and pharmaceutical intermediates. Three common and effective oxidation methods are presented: Swern oxidation, Jones oxidation, and Dess-Martin periodinane (DMP) oxidation. Each protocol is accompanied by a summary of expected quantitative data, safety precautions, and methods for product analysis and characterization.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When the alcohol is adjacent to a carbon-carbon triple bond, as in this compound, the resulting α,β-acetylenic ketone (or ynone) becomes a versatile building block. The electron-withdrawing nature of the carbonyl group activates the alkyne for various nucleophilic additions, making these compounds valuable precursors in the synthesis of complex molecular architectures. The choice of oxidant is crucial to ensure high yield and purity while avoiding side reactions, such as oxidation of the triple bond or epimerization of adjacent stereocenters. This note compares three widely used oxidation protocols, highlighting their relative advantages and disadvantages in the context of oxidizing this compound.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and safety considerations. Below is a summary of typical quantitative data for the oxidation of secondary alkynyl alcohols to their corresponding ketones using the detailed protocols.

| Oxidation Method | Reagent | Typical Yield (%) | Typical Reaction Time (h) | Reaction Conditions | Key Advantages | Key Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 85-95 | 1-3 | Anhydrous, Low temperature (-78 °C) | Mild conditions, high yields, compatible with many functional groups.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[1] |

| Jones Oxidation | Chromium trioxide, Sulfuric acid, Acetone | 70-85 | 0.5-2 | Acidic, Room temperature | Inexpensive, rapid reaction. | Harsh acidic conditions, use of carcinogenic Cr(VI) reagents, potential for over-oxidation.[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-98 | 1-4 | Neutral, Room temperature | Mild and selective, high yields, easy workup, tolerates sensitive functional groups.[3][4] | Reagent is expensive and potentially explosive under certain conditions.[3] |

Experimental Protocols

Swern Oxidation Protocol

This method utilizes an activated form of dimethyl sulfoxide (DMSO) to carry out the oxidation under mild, low-temperature conditions.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq.) to the cooled solvent, followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture for 45 minutes at -78 °C.

-

Slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Hept-3-yn-2-one.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood as toxic carbon monoxide is evolved.

-

Oxalyl chloride is corrosive and reacts violently with water.

-

Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. Glassware should be quenched with bleach to neutralize the smell.

Jones Oxidation Protocol

This method employs a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol (for quenching)

-

Standard laboratory glassware

Procedure:

-

Prepare the Jones reagent: In a flask cooled in an ice bath, dissolve chromium trioxide (1.2 eq.) in water (5 mL). Slowly and carefully add concentrated sulfuric acid (1.2 eq.).

-

In a separate flask, dissolve this compound (1.0 eq.) in acetone (50 mL) and cool the solution to 0 °C in an ice bath.

-

Add the prepared Jones reagent dropwise to the solution of the alcohol with vigorous stirring, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, stir the reaction for 1 hour at room temperature.

-

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

-

Add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Safety Precautions:

-

Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care and dispose of waste appropriately.

-

The preparation of Jones reagent is highly exothermic.

Dess-Martin Periodinane (DMP) Oxidation Protocol

This protocol uses a hypervalent iodine reagent, offering a mild and highly selective oxidation.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a solution of this compound (1.0 eq.) in anhydrous dichloromethane (50 mL), add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL) and a saturated aqueous solution of sodium thiosulfate (30 mL).

-

Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Safety Precautions:

-

Dess-Martin Periodinane is sensitive to moisture and can be explosive upon impact or heating. Handle with care.

Product Analysis and Characterization

The successful synthesis of Hept-3-yn-2-one can be confirmed by various spectroscopic methods.

Hept-3-yn-2-one

-

Molecular Formula: C₇H₁₀O

-

Molecular Weight: 110.15 g/mol

-

Appearance: Colorless to pale yellow liquid

Spectroscopic Data:

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 2.35 (s, 3H, -C(O)CH ₃), 2.25 (t, 2H, -C≡C-CH ₂-), 1.60 (sextet, 2H, -CH₂-CH ₂-CH₃), 1.00 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 185.0 (C=O), 95.0 (-C ≡C-), 80.0 (-C≡C -), 32.0 (-C(O)C H₃), 22.0 (-C H₂-CH₂-), 20.0 (-CH₂-C H₂-CH₃), 13.5 (-CH₂-C H₃) |

| IR (neat) | ν (cm⁻¹): ~2970 (C-H, sp³), ~2215 (C≡C, alkyne), ~1680 (C=O, conjugated ketone), ~1460, ~1360 (C-H bend) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

Conclusion

The oxidation of this compound to Hept-3-yn-2-one can be effectively achieved using Swern, Jones, or Dess-Martin oxidation protocols. The choice of method will depend on the specific requirements of the synthesis, such as scale, cost, and tolerance of other functional groups. For mild conditions and high yields with sensitive substrates, Dess-Martin and Swern oxidations are preferable. For a more cost-effective and rapid transformation on robust substrates, Jones oxidation remains a viable option, albeit with significant safety and environmental considerations. The provided protocols and characterization data serve as a comprehensive guide for researchers in the successful synthesis and verification of Hept-3-yn-2-one.

References

Application Notes and Protocols: Stereoselective Reduction of the Alkyne in Hept-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective reduction of the internal alkyne, Hept-3-yn-2-ol, to its corresponding (Z)- and (E)-alkenes. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reaction, yielding either the cis- or trans-alkene with high selectivity. This control is crucial in synthetic chemistry, particularly in drug development, where the stereochemistry of a molecule can significantly impact its biological activity.

Introduction

The selective reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. Two primary methods for the partial reduction of internal alkynes are catalytic hydrogenation and dissolving metal reduction. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst or P-2 nickel, results in the syn-addition of hydrogen across the triple bond, affording the cis- or (Z)-alkene. In contrast, dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via an anti-addition of hydrogen, yielding the trans- or (E)-alkene.[1][2] This document outlines detailed protocols for both transformations as applied to this compound.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the expected outcomes and reaction parameters for the stereoselective reduction of this compound. Please note that while yields for the specific substrate this compound are not widely reported, the data presented is based on typical yields for similar alkynol substrates.

| Method | Reagents | Product | Stereoselectivity | Typical Yield (%) |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | (Z)-Hept-3-en-2-ol | >95% cis | 85-95 |

| H₂, P-2 Nickel Catalyst (Ni(OAc)₂/NaBH₄) in the presence of ethylenediamine | (Z)-Hept-3-en-2-ol | >98% cis | 90-98 | |

| Dissolving Metal Reduction | Na, liquid NH₃ | (E)-Hept-3-en-2-ol | >95% trans | 90-98 |

Experimental Protocols

Protocol 1: Synthesis of (Z)-Hept-3-en-2-ol via Catalytic Hydrogenation with Lindlar's Catalyst

This protocol describes the syn-hydrogenation of this compound to yield the cis-alkene, (Z)-Hept-3-en-2-ol.[3][4]

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Hexane (anhydrous)

-

Quinoline (optional, as a further poison)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane.

-

Add Lindlar's catalyst (5-10% by weight of the alkyne). For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added.

-

The flask is then attached to the hydrogenation apparatus.

-

The reaction atmosphere is purged with hydrogen gas.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1 atm, balloon pressure) at room temperature.

-

The progress of the reaction should be carefully monitored by TLC or GC to avoid over-reduction to the alkane.

-

Upon completion, the hydrogen source is removed, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The Celite pad is washed with a small amount of hexane.

-

The filtrate is concentrated under reduced pressure to afford the crude (Z)-Hept-3-en-2-ol, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of (Z)-Hept-3-en-2-ol via Catalytic Hydrogenation with P-2 Nickel Catalyst

This protocol provides a highly stereospecific method for the synthesis of cis-alkenes using a P-2 nickel catalyst.

Materials:

-

This compound

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Ethylenediamine

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Catalyst Preparation (in situ): In the reaction flask, under a hydrogen atmosphere, a solution of nickel(II) acetate tetrahydrate in absolute ethanol is treated with a solution of sodium borohydride in ethanol to form a black, colloidal suspension of P-2 nickel catalyst.

-

To the freshly prepared catalyst suspension, add ethylenediamine.

-

A solution of this compound in ethanol is then added to the reaction mixture.

-

The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Once the starting material is consumed, the reaction is quenched, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the product.

Protocol 3: Synthesis of (E)-Hept-3-en-2-ol via Dissolving Metal Reduction

This protocol describes the anti-hydrogenation of this compound to the trans-alkene, (E)-Hept-3-en-2-ol, using sodium in liquid ammonia.[1][2]

Materials:

-

This compound

-

Sodium metal

-

Liquid ammonia (NH₃)

-

Dry ice/acetone or isopropanol bath

-

Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (for quenching)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The three-neck flask should be equipped with a dry ice condenser.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense ammonia gas into the flask.

-

Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

A solution of this compound in a minimal amount of anhydrous diethyl ether or THF is added dropwise to the sodium-ammonia solution.

-

The reaction is stirred at -78 °C and monitored by TLC. The disappearance of the blue color indicates the consumption of sodium. If the color fades, more sodium can be added.

-

Upon completion, the reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.

-

The ammonia is allowed to evaporate overnight in the fume hood.

-

The remaining residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude (E)-Hept-3-en-2-ol. Purification can be achieved by column chromatography.

Visualizations

The selection of a reduction method is primarily driven by the desired stereochemical outcome. The following diagram illustrates this logical relationship.

Caption: Selection of reduction pathway for this compound.

The experimental workflow for a typical catalytic hydrogenation is outlined below.

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Note: Derivatization of Hept-3-yn-2-ol for Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[1][2] However, many compounds, including alcohols like Hept-3-yn-2-ol, possess polar functional groups (e.g., hydroxyl, -OH) that can lead to poor chromatographic performance.[3][4] These issues manifest as peak tailing, reduced sensitivity, and poor resolution due to strong interactions with the stationary phase and potential adsorption in the GC system.[5] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC analysis.[1][5]

This application note provides detailed protocols for the derivatization of this compound, a secondary alkynol, using two common and effective methods: silylation and acylation .

Principle of Derivatization for Alcohols

The primary goal of derivatizing this compound is to replace the active hydrogen of its hydroxyl group with a non-polar functional group.[2][3]

-

Silylation: This is the most widely used derivatization method for GC.[6] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective.[7] The resulting TMS ethers are significantly more volatile and less polar than the parent alcohol.[6][8]

-